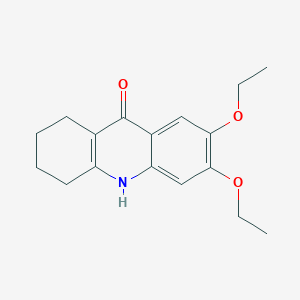
6,7-Diethoxy-1,3,4,10-tetrahydroacridin-9(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Diethoxy-1,2,3,4-tetrahydroacridin-9(10H)-one is a synthetic organic compound belonging to the acridine family. Acridines are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by its tetrahydroacridinone core with ethoxy groups at the 6 and 7 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Diethoxy-1,2,3,4-tetrahydroacridin-9(10H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 6,7-diethoxy-1,2,3,4-tetrahydroacridine with an oxidizing agent to form the desired acridinone.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
6,7-Diethoxy-1,2,3,4-tetrahydroacridin-9(10H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding acridone derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridone derivatives, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
6,7-Diethoxy-1,2,3,4-tetrahydroacridin-9(10H)-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6,7-Diethoxy-1,2,3,4-tetrahydroacridin-9(10H)-one involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or DNA, leading to modulation of biological processes. The exact mechanism depends on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Acridine: The parent compound with a similar core structure.
9-Aminoacridine: Known for its antimicrobial properties.
Acridone: An oxidized derivative with distinct chemical properties.
Uniqueness
6,7-Diethoxy-1,2,3,4-tetrahydroacridin-9(10H)-one is unique due to the presence of ethoxy groups at the 6 and 7 positions, which may influence its chemical reactivity and biological activity compared to other acridine derivatives.
Propiedades
Número CAS |
914930-96-4 |
|---|---|
Fórmula molecular |
C17H21NO3 |
Peso molecular |
287.35 g/mol |
Nombre IUPAC |
6,7-diethoxy-2,3,4,10-tetrahydro-1H-acridin-9-one |
InChI |
InChI=1S/C17H21NO3/c1-3-20-15-9-12-14(10-16(15)21-4-2)18-13-8-6-5-7-11(13)17(12)19/h9-10H,3-8H2,1-2H3,(H,18,19) |
Clave InChI |
BVJHSNDMYHKPRM-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C2C(=C1)C(=O)C3=C(N2)CCCC3)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


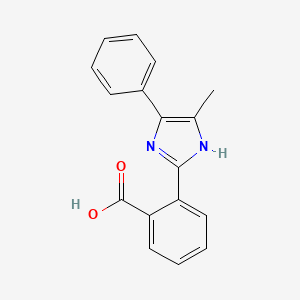
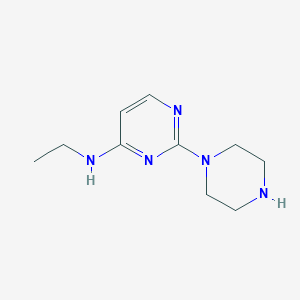
![(S)-3-(1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B15216978.png)

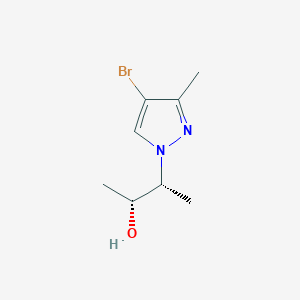
![3-Ethoxy-4-((5-methylthieno[2,3-d]pyrimidin-4-yl)amino)benzamide](/img/structure/B15217011.png)

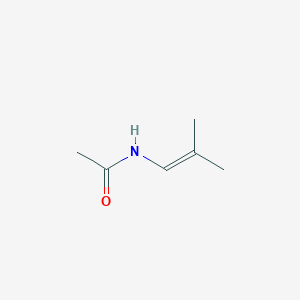
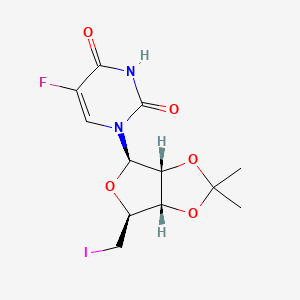
![2,6-Dichloro-7-{[4-(chloromethyl)phenyl]methyl}-7H-purine](/img/structure/B15217041.png)
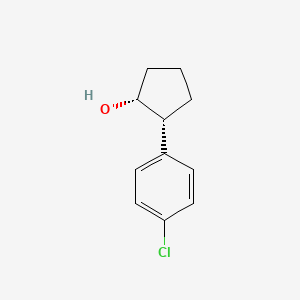
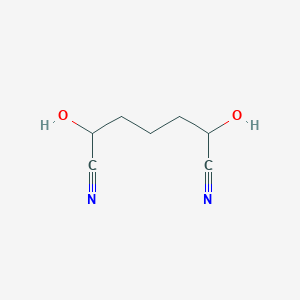
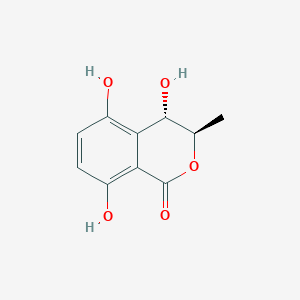
![Bicyclo[4.2.2]decan-7-one](/img/structure/B15217084.png)
